4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate
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Overview
Description
4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate is a chemical compound with the linear formula C18H22O6S2 . It has a molecular weight of 398.5 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H22O6S2 . This indicates that the molecule consists of 18 carbon atoms, 22 hydrogen atoms, 6 oxygen atoms, and 2 sulfur atoms .Scientific Research Applications
Supramolecular Chemistry and Host-Guest Chemistry
The study of p-sulfonatocalixarenes, which are related to 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate, highlights their significance in supramolecular chemistry due to their ability to form inclusion complexes with various species. These compounds exhibit amphiphilic properties when hydrophobic alkyl chains are attached, making them interesting subjects for understanding structure-aggregation relationships and designing supramolecular amphiphiles (Basílio, Francisco, & García‐Río, 2013).
Crystal Structure Analysis
Research on compounds like 3‐Amino‐4‐hydroxybenzenesulfonic Acid Hemihydrate provides insights into how similar structures pack in layers, with the potential for extensive hydrogen bond networks. Such studies are fundamental for designing materials with specific crystalline properties (Gunderman & Squattrito, 1996).
Antimalarial and Anticancer Activities
Ether aryl sulfonic acid esters, closely related to this compound, have shown promise as selective antimalarial and anticancer agents, highlighting the therapeutic potential of sulfonic acid esters in medical research (Betts et al., 2006).
Synthetic Organic Chemistry
Studies on neighboring methoxyl participation in solvolytic nucleophilic substitution offer insights into the reactivity and mechanistic pathways of compounds similar to this compound, informing synthetic strategies in organic chemistry (Winstein, Allred, Heck, & Glick, 1958).
Safety and Hazards
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6S2/c1-15-5-9-17(10-6-15)25(19,20)23-13-3-4-14-24-26(21,22)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQYJJHVABILHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCOS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325892 |
Source
|
Record name | ST50222230 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4724-56-5 |
Source
|
Record name | NSC521542 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50222230 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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